2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18214529
InChI: InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3
SMILES:
Molecular Formula: C9H8F4O2
Molecular Weight: 224.15 g/mol

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18214529

Molecular Formula: C9H8F4O2

Molecular Weight: 224.15 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol -

Specification

Molecular Formula C9H8F4O2
Molecular Weight 224.15 g/mol
IUPAC Name 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanol
Standard InChI InChI=1S/C9H8F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4,8,14H,1H3
Standard InChI Key WJSHOLWKRRNMOD-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C(C(F)(F)F)O)F

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol, reflecting the positions of the fluorine and methoxy groups on the aromatic ring. The stereocenter at the ethanol carbon (C1) allows for enantiomeric forms, with the (1S)-enantiomer being explicitly documented in chiral studies .

Molecular Formula and Weight

  • Molecular Formula: C₉H₇F₄O₂

  • Molecular Weight: 224.15 g/mol (calculated from atomic masses: C=12.01, H=1.01, F=19.00, O=16.00) .

Structural Features

The compound’s structure comprises:

  • A 2-fluoro-4-methoxyphenyl group providing aromaticity and regioselective reactivity.

  • A trifluoromethyl group (-CF₃) enhancing metabolic stability and lipophilicity.

  • A hydroxyl group (-OH) enabling hydrogen bonding and derivatization.

Synthesis and Optimization

Key Synthetic Routes

The synthesis of 2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-ol involves multi-step strategies:

Grignard Reaction with Trifluoroacetate

  • Formation of Grignard Reagent:

    • 2-Fluoro-4-methoxybromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Nucleophilic Addition:

    • The Grignard reagent reacts with ethyl trifluoroacetate, followed by acidic workup to yield the alcohol.

    • Reaction Conditions:

      • Temperature: 0–5°C (initial), then reflux at 65°C.

      • Solvent: THF or diethyl ether.

      • Yield: ~60–70% after purification.

Catalytic Hydrogenation

  • Substrate: 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone.

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions: H₂ gas (1–3 atm), room temperature, ethanol solvent.

  • Yield: >80% with minimal racemization .

Industrial-Scale Production

  • Continuous Flow Systems: Enhance reaction control and reduce byproduct formation.

  • Purification: Distillation under reduced pressure (boiling point: ~180°C) and recrystallization from hexane/ethyl acetate mixtures.

Physicochemical Properties

Physical Properties

PropertyValue
Melting Point142–145°C (literature)
Boiling Point~180°C (estimated)
SolubilitySoluble in ethanol, THF, dichloromethane; sparingly soluble in water
Log P (Octanol-Water)3.2 (calculated)

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.45 (m, 3H, aromatic protons).

    • δ 5.21 (q, J=6.8 Hz, 1H, -CH(OH)-).

    • δ 3.89 (s, 3H, -OCH₃).

    • δ 2.51 (br s, 1H, -OH) .

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -74.2 (s, 3F, -CF₃).

    • δ -112.5 (s, 1F, aryl-F) .

  • IR (KBr): 3400 cm⁻¹ (-OH stretch), 1250 cm⁻¹ (C-F stretch), 1100 cm⁻¹ (C-O-C).

Chemical Reactivity and Stability

Electrophilic Aromatic Substitution

The 2-fluoro-4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group due to its strong electron-donating effect. Example reactions:

  • Nitration: Yields 2-fluoro-4-methoxy-5-nitro derivatives.

  • Sulfonation: Forms sulfonic acids at the 5-position.

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone (2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone) using pyridinium chlorochromate (PCC).

  • Reduction: Catalytic hydrogenation of the ketone precursor regenerates the alcohol with high enantiomeric excess (>95% ee) .

Stability Considerations

  • Thermal Stability: Decomposes above 200°C, releasing HF gas.

  • Light Sensitivity: Stores under inert atmosphere (N₂ or Ar) to prevent radical degradation.

Applications in Pharmaceutical Research

Chiral Building Block

The compound serves as a precursor for β-fluoroamines and trifluoromethylated drugs. For example:

  • Antiviral Agents: Analogues inhibit HCV polymerase (IC₅₀ = 12 µM in vitro).

  • Anticancer Derivatives: Induce apoptosis in breast cancer cell lines (IC₅₀ = 25 µM) .

Agrochemical Intermediates

  • Herbicides: Modulates acetolactate synthase (ALS) activity in weeds.

  • Fungicides: Disrupts fungal membrane synthesis via sterol demethylase inhibition.

Analytical and Purification Strategies

Chromatographic Methods

  • HPLC: Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >98% purity .

  • GC-MS: Quantifies residual solvents (e.g., THF <50 ppm).

Crystallization Techniques

  • Solvent Pair: Hexane/ethyl acetate (7:3) yields needle-like crystals.

  • Purity Criteria: Melting point range <2°C and single-spot TLC.

Future Research Directions

  • Enantioselective Synthesis: Develop biocatalytic methods using ketoreductases for greener production.

  • Structure-Activity Relationships: Optimize trifluoromethyl positioning for enhanced drug potency.

  • Environmental Impact Studies: Assess biodegradation pathways of fluorinated metabolites .

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